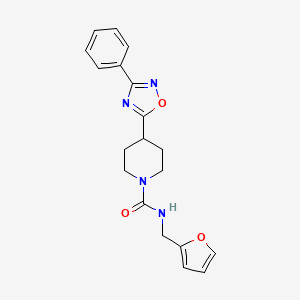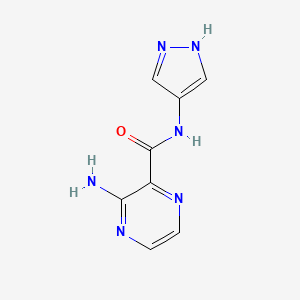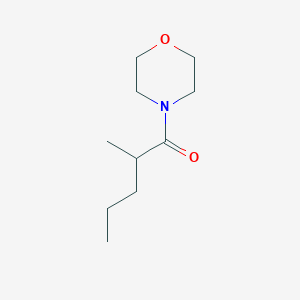
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide, also known as DMBCP or UMB24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBCP belongs to the class of piperidine carboxamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mechanism of Action
The exact mechanism of action of 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. This compound has been found to activate GABA-A receptors and inhibit glutamate release, resulting in the suppression of neuronal excitability and the reduction of pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the reduction of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the inhibition of COX-2 expression. Additionally, this compound has been found to reduce the levels of oxidative stress markers and increase the activity of antioxidant enzymes, indicating its potential use in the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has several advantages for lab experiments, including its high solubility in water and organic solvents, making it easy to administer to experimental animals. Additionally, this compound has been found to have low toxicity and minimal side effects, making it a safe compound to use in laboratory experiments. However, one major limitation of this compound is its high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for the research of 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide. One potential direction is the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for its therapeutic applications. Finally, the development of more cost-effective synthesis methods for this compound may enable its widespread use in research and clinical applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects, making it a potential candidate for the treatment of chronic pain, inflammatory disorders, and epilepsy. Although further research is needed to fully understand its mechanism of action and potential therapeutic applications, this compound has the potential to become a valuable tool in the field of medicine.
Synthesis Methods
The synthesis of 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide involves a series of chemical reactions starting from 3,5-dimethoxybenzoyl chloride and 3-methylbutan-2-amine. The reaction proceeds through the formation of an intermediate, which is then reacted with piperidine-4-carboxylic acid to yield this compound. The purity and yield of this compound can be improved by various purification techniques, including recrystallization and column chromatography.
Scientific Research Applications
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders such as rheumatoid arthritis. Additionally, this compound has been found to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
properties
IUPAC Name |
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-13(2)14(3)21-19(23)15-6-8-22(9-7-15)20(24)16-10-17(25-4)12-18(11-16)26-5/h10-15H,6-9H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYIDIEMJSEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)C1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)

![[2-(4-methoxyanilino)-2-oxoethyl] (E)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B7561202.png)

![4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7561219.png)
![N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)
![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)



![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7561278.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)